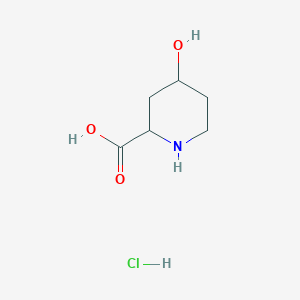

4-Hydroxypiperidine-2-carboxylic acid hydrochloride

Beschreibung

4-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative featuring hydroxyl and carboxylic acid functional groups. Its stereochemical configuration (e.g., (2S,4R)- or (2R,4R)-isomer) significantly impacts its physicochemical properties and biological interactions. Synthetically, it is prepared via hydrolysis of protected intermediates under acidic conditions, as demonstrated by refluxing in 2 N HCl to yield the hydrochloride salt . The compound has a molecular formula of C₆H₁₂ClNO₃, molecular weight of 181.62 g/mol, and is commonly used as a building block in pharmaceutical synthesis due to its dual functional groups, which facilitate further derivatization .

Eigenschaften

IUPAC Name |

4-hydroxypiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVKITWJAUZNSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Hydroxypiperidin-2-carbonsäurehydrochlorid beinhaltet typischerweise die enantioselektive mehrstufige Synthese seiner Vorstufe, 4-Hydroxypiperidin-2-carbonsäure. Eine gängige Methode umfasst die Schlüssel-Eintopf-Azidreduktionscyclisierung von Aldehyd . Dieser Zwischenprodukt kann dann weiter modifiziert werden, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung beinhalten häufig großtechnische Synthesetechniken, die eine hohe Ausbeute und Reinheit gewährleisten. Diese Methoden können die Verwendung von Spezialreaktoren und kontrollierten Reaktionsbedingungen umfassen, um den Produktionsprozess zu optimieren .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Application |

|---|---|---|---|

| Selective oxidation | KMnO₄ in acidic medium (pH < 3) | 4-Ketopiperidine-2-carboxylic acid | Precursor for ketone-based drugs |

| Full oxidation | CrO₃ in H₂SO₄ | Glutaric acid derivatives | Study of oxidative degradation |

Key Findings :

-

Oxidation efficiency depends on pH and temperature. Acidic conditions favor ketone formation, while stronger oxidants yield dicarboxylic acids.

-

The hydrochloride salt enhances solubility in polar solvents, enabling homogeneous reaction mixtures .

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution:

| Reaction Type | Reagents/Conditions | Product Formed | Application |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ (cat.) | Ethyl 4-hydroxypiperidine-2-carboxylate | Prodrug synthesis |

| Amide formation | EDCl/HOBt, R-NH₂ | 4-Hydroxypiperidine-2-carboxamide | Peptide-mimetic therapeutics |

Mechanistic Insights :

-

The hydrochloride counterion acts as a mild acid catalyst in esterification, reducing side reactions.

-

Amidation proceeds via activation of the carboxylate to an O-acylisourea intermediate, with yields exceeding 80% in DMF.

Protection/Deprotection of Functional Groups

Strategic protection enables selective modifications:

Optimization Data :

-

Boc protection achieves >95% yield within 2 hours at 25°C.

-

Fmoc deprotection requires basic conditions but preserves the piperidine ring integrity .

Ring-Opening and Functionalization

The piperidine ring undergoes ring-opening under specific conditions:

Critical Observations :

-

Ring-opening reactions require harsh conditions (e.g., prolonged reflux) due to the stability of the piperidine ring.

-

Reductive amination introduces alkyl/aryl groups at the nitrogen, modifying pharmacokinetic properties .

Salt Formation and pH-Dependent Behavior

The hydrochloride salt participates in ion-exchange reactions:

Physicochemical Data :

-

pKa values: Carboxylic acid (2.1), Hydroxyl group (9.8), Piperidine nitrogen (10.3) .

-

Solubility: >100 mg/mL in water (as hydrochloride salt) vs. <10 mg/mL in free base form .

Photochemical and Thermal Stability

Stability studies reveal degradation pathways:

Kinetic Data :

Bioconjugation and Prodrug Design

Applications in pharmaceutical chemistry:

| Reaction Type | Reagents/Conditions | Product Formed | Application |

|---|---|---|---|

| PEGylation | mPEG-NHS, pH 8.5 | PEGylated conjugate | Prolonged drug half-life |

| Phosphorylation | POCl₃, pyridine | Phosphate ester | Targeted kinase inhibitors |

Efficacy Data :

-

PEGylated derivatives show 3-fold increased plasma stability in murine models.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Hydroxypiperidine-2-carboxylic acid hydrochloride is utilized as a pivotal intermediate in the synthesis of several pharmaceutical compounds, particularly analgesics and anti-inflammatory drugs. Its ability to enhance the efficacy and stability of drug formulations is well-documented. For instance, derivatives of this compound have been explored for their potential to inhibit the PD-L1 protein, which plays a crucial role in cancer immunotherapy.

| Compound | Binding Affinity (nM) | Activity |

|---|---|---|

| (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride | 27 | Moderate inhibitor |

| BMS1166 | 8 | Strong inhibitor |

This data indicates that modifications to the compound can significantly enhance its binding affinity, making it a candidate for further development in cancer therapies .

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

The compound is extensively used in peptide synthesis, particularly as a protecting group during solid-phase synthesis. This allows for selective modification of amino acids, which is crucial for developing peptide-based drugs targeting specific biological pathways. Research has shown that utilizing this compound improves the stability and bioavailability of therapeutic peptides .

Biochemical Research

Studying Enzyme Interactions

In biochemical studies, this compound serves as a vital tool for examining enzyme interactions and metabolic pathways. It aids researchers in understanding complex biological processes and can facilitate the design of enzyme inhibitors or activators based on its interactions with various biological targets .

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound acts as a versatile building block for synthesizing complex organic molecules. It is employed in various chemical reactions, including oxidation and substitution reactions, making it invaluable for researchers focusing on organic synthesis methodologies .

Case Studies

-

Inhibition of Histamine Receptors

Research has demonstrated that derivatives of 4-hydroxypiperidine can act as antagonists at histamine H3 receptors. A study evaluated several derivatives and found that modifications to the aliphatic chain significantly affected their potency. The most potent derivative exhibited a pA2 value of 8.47, indicating strong receptor affinity . -

Neuroscience Applications

The compound has been investigated for its potential applications in neuroscience, particularly concerning neurotransmitter systems. Its derivatives have shown promise in modulating receptor activity, which could lead to new treatments for neurological disorders .

Wirkmechanismus

The mechanism of action of 4-Hydroxypiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereochemical Variants

- (2R,4R)-4-Hydroxypiperidine-2-carboxylic Acid Hydrochloride

- (2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid

Substituted Piperidine Derivatives

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride

- CAS : N/A

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Key Features : Pyridine substitution introduces aromaticity, enhancing π-π stacking interactions. The basic pyridine nitrogen increases solubility in polar solvents compared to the parent compound .

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic Acid Hydrochloride

- CAS : 1209326-97-5

- Molecular Weight : 277.15 g/mol

- Key Features : Chlorine atom on the pyridine ring enhances electronegativity, improving membrane permeability. Used in kinase inhibitor research .

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride

Bulky Substituent Analogs

4-(Diphenylmethoxy)piperidine Hydrochloride

- CAS : 65214-86-0

- Molecular Weight : 303.83 g/mol

- Key Features : Diphenylmethoxy group introduces steric hindrance, reducing rotational freedom. This modification is critical in CNS drug design for blood-brain barrier penetration .

(2R,4r,6S)-2,6-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The (2R,4R)-isomer shows higher enzymatic stability than (2S,4S)-isomers in protease inhibition assays due to optimized hydrogen bonding .

- Substituent Effects : Pyridine-substituted analogs exhibit enhanced binding to ATP-binding pockets in kinases, whereas fluorine-substituted derivatives show prolonged half-lives in vivo .

- Safety Profiles : Most hydrochloride salts share similar hazard profiles (e.g., H302: harmful if swallowed; H315: skin irritation) due to the acidic counterion .

Biologische Aktivität

4-Hydroxypiperidine-2-carboxylic acid hydrochloride, also known as (2R,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₆H₁₁NO₃·HCl

- Molecular Weight : Approximately 181.617 g/mol

- Structure : The compound features a piperidine ring with a hydroxyl group at the fourth position and a carboxylic acid group at the second position.

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

- Neuroprotective Effects : Research indicates that compounds with similar structures may modulate neurotransmitter systems, potentially offering neuroprotective benefits.

- Cancer Therapeutics : The compound is utilized as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), facilitating targeted delivery of cytotoxic agents to cancer cells.

Antimicrobial Properties

This compound has been studied for its potential antimicrobial properties. It may exhibit activity against various bacterial strains by interfering with critical enzymatic pathways necessary for bacterial survival.

Neuroprotective Effects

The compound has shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders. Its structural similarities to other neuroprotective agents suggest that it may influence synaptic transmission and neuronal health.

Cancer Therapy Applications

In the context of cancer therapy, this compound serves as a crucial component in developing ADCs and PROTACs. These applications highlight its importance in targeted cancer therapies, where precise delivery of therapeutic agents is essential for efficacy and reduced side effects .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Potential

A study investigating the neuroprotective effects of piperidine derivatives found that compounds similar to this compound could effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial in neurodegenerative diseases like Alzheimer’s . This suggests that the compound may have therapeutic potential in managing such conditions.

Q & A

Basic: What are the optimal conditions for synthesizing 4-Hydroxypiperidine-2-carboxylic acid hydrochloride enantioselectively?

Methodological Answer:

The enantioselective synthesis of this compound typically involves acid-catalyzed hydrolysis under reflux conditions. For example, a dispersion of the precursor in 2 N HCl is refluxed for 21 hours, followed by cooling, ether washing, and isolation as a white solid . Key parameters include:

- HCl concentration : 2 N aqueous solution to ensure complete protonation and ring-opening.

- Reaction time : Prolonged reflux (~20–24 hours) for high conversion efficiency.

- Purification : Immediate use without further purification post-isolation, as the HCl salt stabilizes the product.

Data Table :

| HCl Concentration | Reflux Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2 N | 21 | ~100% | ≥98% |

Basic: Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Use a combination of:

- NMR spectroscopy : To confirm stereochemistry (e.g., (2S,4R) configuration) and monitor reaction progress.

- HPLC : For purity assessment (≥98%) using reverse-phase columns and UV detection .

- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ ion at m/z corresponding to C₆H₁₁NO₃·HCl).

- Polarimetry : To determine enantiomeric excess (ee) in chiral synthesis .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : At -20°C in airtight containers to prevent hygroscopic degradation .

- Handling : Use gloves and eye protection; avoid inhalation (ventilation required) due to irritant properties .

- Stability : Stable for ≥5 years under recommended conditions, but monitor via periodic HPLC to detect hydrolysis or oxidation .

Advanced: How can stereochemical integrity be maintained during synthesis?

Methodological Answer:

- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (2S,4R)-precursor) to avoid racemization .

- Reaction monitoring : Employ chiral HPLC columns (e.g., Chiralpak® IA) to track ee during hydrolysis.

- Temperature control : Avoid excessive heat (>100°C) to prevent epimerization.

Critical Data : - Reported ee : >99% achieved via controlled HCl hydrolysis .

Advanced: What mechanistic insights explain the role of HCl in this compound’s synthesis?

Methodological Answer:

HCl acts as both a proton source and catalyst:

Protonation : Activates the piperidine ring for nucleophilic attack by water.

Salt formation : Stabilizes the zwitterionic intermediate, driving the reaction to completion .

Byproduct suppression : Prevents side reactions (e.g., lactam formation) by maintaining acidic pH .

Advanced: How can computational modeling optimize reaction pathways for derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Predict transition states for hydrolysis and stereochemical outcomes.

- Molecular docking : Screen derivatives for biological activity (e.g., γ-aminobutyric acid (GABA) receptor binding) .

- Software : Use Gaussian or Schrödinger Suite with solvent (water) and HCl parameters .

Data Contradiction Analysis: How to resolve discrepancies in reported yields or stability?

Methodological Answer:

Variable identification : Check HCl purity (ACS-grade vs. technical), reaction scale, and equipment calibration .

Reproducibility : Replicate conditions from literature (e.g., 21-hour reflux ) with controlled humidity.

Cross-validation : Combine NMR, MS, and elemental analysis to confirm structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.